molecular formula C17H24N2O5 B2942462 Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate CAS No. 2034363-57-8

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate

Cat. No.: B2942462
CAS No.: 2034363-57-8
M. Wt: 336.388
InChI Key: BFHJPICKIPNKEN-UHFFFAOYSA-N
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Description

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate is a structurally complex azetidine derivative featuring a nicotinoyl group linked via a tert-butoxyethoxy chain. The compound integrates a methyl ester at the azetidine-3-carboxylate position and a tert-butoxy-protected ethoxy moiety at the nicotinoyl group. This design enhances metabolic stability and modulates physicochemical properties, such as solubility and lipophilicity, which are critical for bioavailability and target engagement in medicinal chemistry applications. The tert-butoxy group likely reduces hydrolysis susceptibility, while the nicotinoyl moiety may confer binding interactions with enzymes or receptors, such as kinases or NAD-dependent targets .

Properties

IUPAC Name

methyl 1-[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carbonyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-8-7-23-14-6-5-12(9-18-14)15(20)19-10-13(11-19)16(21)22-4/h5-6,9,13H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHJPICKIPNKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate is a complex organic compound with the molecular formula C17H24N2O5 and a molecular weight of approximately 336.388 g/mol. This compound features an azetidine ring, which contributes to its structural uniqueness and potential biological activity. The presence of a tert-butoxy group and an ethoxy chain enhances its solubility and reactivity, making it a valuable candidate for various research applications, particularly in drug development.

Research indicates that this compound may act as a ligand for nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown significant biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases.

Interaction Studies

Interaction studies typically focus on the binding affinity of this compound to nAChRs. These studies often utilize techniques such as:

  • Radiolabeled ligand binding assays : To determine the affinity of the compound for nAChRs.
  • Electrophysiological methods : To assess the functional activity of the compound on receptor activation.

Preliminary studies suggest that this compound exhibits moderate to high affinity towards specific nAChR subtypes, which may correlate with its potential therapeutic effects.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Description
Nicotinic Receptor Binding Exhibits binding affinity towards nAChRs, potentially influencing neurotransmission.
Neuroprotection May protect against neuronal cell death, relevant for neurodegenerative diseases.
Cytotoxicity Related compounds show activity against cancer cell lines; potential for anticancer applications.

Experimental Data

Experimental data from studies involving similar compounds suggest that modifications on the azetidine ring or substituents can significantly influence biological activity. For example, variations in alkyl chain length or functional groups can alter receptor binding profiles and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to azetidine-based analogs to highlight its unique properties. Below is a detailed analysis:

Structural Analogues and Similarity Scores

lists compounds with similarity scores based on structural alignment:

  • tert-Butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2, Similarity: 0.86): Shares the azetidine core and tert-butyl ester but lacks the nicotinoyl and ethoxy linker. The hydrochloride salt improves solubility but reduces BBB permeability compared to the neutral methyl ester in the target compound .
  • Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS 1229705-59-2, Similarity: 0.76): Features a methyl acetate side chain but omits the nicotinoyl group, likely altering target specificity .

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters is summarized in Table 1:

Compound Molecular Weight Key Functional Groups GI Absorption BBB Permeability CYP Inhibition
Target Compound ~363.4* Nicotinoyl, tert-butoxyethoxy, methyl ester High (predicted) Moderate Low
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 243.30 tert-Butyl ester, ethoxy-oxoethyl High Low Moderate
Methyl azetidine-3-carboxylate hydrochloride ~163.6 Methyl ester, hydrochloride salt Moderate Low Not reported

*Calculated based on structural formula.

  • Metabolic Stability : The target compound’s tert-butoxyethoxy chain likely enhances resistance to esterase-mediated hydrolysis compared to simpler ethoxy esters (e.g., CAS 158602-35-8) .
  • Solubility : The hydrochloride salts (e.g., CAS 1229705-59-2) exhibit higher aqueous solubility but may compromise passive diffusion across membranes .

Research Findings and Implications

  • Pharmacokinetic Optimization : The tert-butoxyethoxy group in the target compound improves metabolic stability without excessively increasing molecular weight, a limitation in bulkier analogs (e.g., CAS 959238-28-9) .
  • Therapeutic Potential: Its moderate BBB permeability and low CYP inhibition suggest suitability for central nervous system (CNS) targets, unlike peripherally restricted analogs like CAS 158602-35-8 .

Q & A

Q. What in silico tools predict the compound’s bioavailability for preclinical studies?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (octanol-water partition coefficient) and permeability. Molecular dynamics simulations (e.g., GROMACS) assess membrane interaction. Pair with experimental Caco-2 cell assays for validation .

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